molecular formula C14H14 B14150667 5-Ethenyl-1,4-dimethylnaphthalene CAS No. 88916-64-7

5-Ethenyl-1,4-dimethylnaphthalene

Cat. No.: B14150667
CAS No.: 88916-64-7
M. Wt: 182.26 g/mol
InChI Key: QIFMJVVMFRFCLN-UHFFFAOYSA-N
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Description

5-Ethenyl-1,4-dimethylnaphthalene: is an organic compound with the molecular formula C14H14 It is a derivative of naphthalene, characterized by the presence of an ethenyl group (vinyl group) at the 5-position and two methyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1,4-dimethylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 1,4-dimethylnaphthalene with an appropriate vinylating agent under controlled conditions. Another method includes the use of Grignard reagents, where 1,4-dimethylnaphthalene is reacted with vinyl magnesium bromide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts such as nickel-phosphine complexes to facilitate the reaction. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Ethenyl-1,4-dimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Ethenyl-1,4-dimethylnaphthalene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in organic synthesis .

Biology and Medicine: Functionalized derivatives of 1,4-dimethylnaphthalene, including this compound, have been studied for their potential biomedical applications. These derivatives can form metastable endoperoxide species in the presence of dioxygen, which are useful for the controlled release of singlet oxygen in anticancer and antibiotic therapies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,4-dimethylnaphthalene in biological systems involves the formation of reactive oxygen species (ROS) through the decomposition of endoperoxide species. These ROS can induce oxidative stress in cells, leading to cell death. This property is exploited in anticancer therapies, where the compound targets cancer cells and induces apoptosis through oxidative damage .

Comparison with Similar Compounds

  • 1,4-Dimethylnaphthalene
  • 2,3-Dimethylnaphthalene
  • 2,6-Dimethylnaphthalene
  • 5-Ethyl-1,4-dimethylnaphthalene

Comparison: 5-Ethenyl-1,4-dimethylnaphthalene is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity compared to its methylated counterparts. This makes it more versatile in synthetic applications and allows for the formation of a wider range of derivatives. Additionally, its ability to form endoperoxide species sets it apart from other dimethylnaphthalenes, providing unique opportunities in biomedical research .

Properties

CAS No.

88916-64-7

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

5-ethenyl-1,4-dimethylnaphthalene

InChI

InChI=1S/C14H14/c1-4-12-6-5-7-13-10(2)8-9-11(3)14(12)13/h4-9H,1H2,2-3H3

InChI Key

QIFMJVVMFRFCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=C(C=CC=C12)C=C)C

Origin of Product

United States

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